Chlorodiisopropylsilane, also known as diisopropylchlorosilane, is a chemical compound with the molecular formula and a molecular weight of 150.72 g/mol. It is characterized by the presence of silicon bonded to chlorine and two isopropyl groups. This compound appears as a clear, colorless liquid and is notable for its reactivity, particularly with moisture, leading to the liberation of hydrochloric acid upon hydrolysis .
Due to the reactivity of the Si-Cl bond, chlorodiisopropylsilane can be used as a precursor for grafting organic functionalities onto various substrates. Researchers have utilized chlorodiisopropylsilane to modify surfaces like glass and silicon wafers with organic groups, creating new materials with tailored properties for applications in electronics, biomaterials, and sensors [].
Chlorodiisopropylsilane can be a reactant in the synthesis of various organosilicon compounds. Through reactions like hydrosilylation and dehydrochlorination, researchers can convert chlorodiisopropylsilane into more complex organosilanes with specific functionalities. These organosilanes find use in diverse fields such as organic chemistry, catalysis, and polymer science [].
In some scientific studies, chlorodiisopropylsilane is used as a model compound to investigate the mechanisms and kinetics of silicone polymer formation. By studying the reactions of chlorodiisopropylsilane with water or other nucleophiles, researchers can gain insights into the processes involved in silicone polymer synthesis and develop new methods for controlled polymerization.
Chlorodiisopropylsilane is synthesized through several methods:
Chlorodiisopropylsilane has various applications in both industrial and research settings:
Studies on the interactions of chlorodiisopropylsilane primarily focus on its reactivity with moisture and other protic solvents. The hydrolysis reaction leads to the formation of siloxanes and hydrochloric acid, which can affect the properties of materials in which it is incorporated. Additionally, it has been noted that chlorodiisopropylsilane can participate in cross-coupling reactions when used as an electrophile in silicon-based chemistry .
Chlorodiisopropylsilane belongs to a broader class of chlorosilanes that share similar structural features but differ in their substituents or number of chlorine atoms. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trichlorosilane | SiCl₃ | Most widely produced chlorosilane; used in silicon purification. |
Dimethyldichlorosilane | (CH₃)₂SiCl₂ | Used for producing polydimethylsiloxane; less reactive than chlorodiisopropylsilane. |
Methyltrichlorosilane | CH₃SiCl₃ | Used in silicone production; contains one methyl group. |
Dichlorosilane | H₂SiCl₂ | Commonly used as a precursor for other silanes; less bulky than chlorodiisopropylsilane. |
Chlorodiisopropylsilane's unique structure featuring two isopropyl groups differentiates it from these compounds, influencing its reactivity and applications in organic synthesis .
Chlorodiisopropylsilane, with the molecular formula $$ \text{C}6\text{H}{15}\text{ClSi} $$ and a molecular weight of 150.72 g/mol, is a branched organosilicon compound characterized by a central silicon atom bonded to two isopropyl groups, one chlorine atom, and one hydrogen atom. Its structure, $$ (\text{CH}3)2\text{CH}-\text{Si}(\text{Cl})-\text{CH}(\text{CH}3)2 $$, places it within the broader class of organochlorosilanes, which are pivotal intermediates in synthetic chemistry. The silicon center adopts a tetrahedral geometry, with bond angles and lengths consistent with sp³ hybridization.
The compound’s stereoelectronic properties are influenced by the steric bulk of the isopropyl substituents, which hinder nucleophilic attack at the silicon center while enhancing thermal stability. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the methyl groups on the isopropyl substituents produce doublets at δ 1.0–1.2 ppm, while the methine protons resonate as septets near δ 3.2 ppm. The $$ ^{29}\text{Si} $$-NMR spectrum typically shows a singlet at approximately δ 15 ppm, characteristic of tetracoordinated silicon atoms bonded to chlorine.
The synthesis of organosilicon compounds began in 1863 with Friedel and Crafts’ preparation of tetraethylsilane, but chlorodiisopropylsilane emerged as a distinct entity in the mid-20th century through advancements in Grignard reagent chemistry. Early methods involved reacting trichlorosilane with isopropylmagnesium chloride, yielding the target compound in modest efficiencies (45%). Optimizations, such as quenching with concentrated hydrochloric acid, improved yields to 70–80%.
A breakthrough came with the Müller-Rochow process (1945), which enabled large-scale production of chlorosilanes via direct reaction of methyl chloride with silicon-copper alloys. While primarily used for dimethylchlorosilanes, this method inspired adaptations for branched analogs like chlorodiisopropylsilane. Contemporary routes employ hydrosilylation of alkenes with trichlorosilane, catalyzed by platinum-group metals, though these are less common for sterically hindered substrates.
The systematic IUPAC name for chlorodiisopropylsilane is chlorobis(propan-2-yl)silane, reflecting its two isopropyl groups and chlorine substituent. Alternative nomenclature includes diisopropylchlorosilane, emphasizing the silicon-chlorine bond. The compound is classified under CAS Registry Number 2227-29-4 and EC Number 627-650-3, with additional identifiers such as UNII-DVG177547J and MDL-MFCD00054896.
As an organochlorosilane, it belongs to a broader family of compounds where silicon is bonded to organic groups and halogens. Its classification hinges on:
Chlorodiisopropylsilane is a colorless, flammable liquid with a density of $$ 0.883\ \text{g/mL} $$ at 25°C and a boiling point of $$ 134.2 \pm 9.0^\circ\text{C} $$ at standard atmospheric pressure. Under reduced pressure (50 mmHg), it distills at $$ 58\text{--}60^\circ\text{C} $$, making it amenable to vacuum purification. The refractive index ($$ n_D^{20} $$) is 1.429, indicative of its polarizability and compatibility with organic solvents like hexane and tetrahydrofuran.
The compound exhibits moderate hydrolytic sensitivity, reacting with water or alcohols to form silanols and hydrochloric acid. This reactivity is exploited in surface modification protocols, where chlorodiisopropylsilane serves as a silylating agent to introduce hydrophobic layers on oxides. Its thermal stability ($$ \Delta H_{\text{decomposition}} > 200^\circ\text{C} $$) permits use in high-temperature syntheses, such as the preparation of silicone resins.
In nonpolar solvents, chlorodiisopropylsilane exists as a monomer, but traces of moisture induce oligomerization via Si-O-Si linkages. Spectroscopic studies confirm the absence of hydrogen bonding, with intermolecular interactions dominated by van der Waals forces.
Chlorodiisopropylsilane is an organosilicon compound with the molecular formula C6H15ClSi and a molecular weight of 150.72 g/mol [1] [2]. The compound is registered under CAS number 2227-29-4 [1] [3] and is also known by alternative names such as diisopropylchlorosilane [1] [3] [2].
The structural representation of chlorodiisopropylsilane features a central silicon atom bonded to one chlorine atom and two isopropyl groups [1] [2]. Each isopropyl group consists of a methine carbon directly bonded to the silicon atom, with two methyl groups attached to each methine carbon. The complete structure can be represented as [(CH3)2CH]2SiHCl [2].
In its physical form, chlorodiisopropylsilane exists as a colorless to almost colorless clear liquid at room temperature [1]. It has a boiling point of 143°C, a specific gravity of 0.89 (20/20), and a refractive index of 1.43 [1] [2]. The compound is moisture-sensitive and requires storage under inert gas conditions, preferably in a cool, dark place below 15°C [1].
Chlorodiisopropylsilane exhibits a tetrahedral molecular geometry around the central silicon atom, which is characteristic of silicon compounds with four substituents [4]. This tetrahedral arrangement results from the sp³ hybridization of the silicon atom, where the four valence electrons of silicon (3s² 3p²) are redistributed into four equivalent sp³ hybrid orbitals [5].
The bond lengths and angles in chlorodiisopropylsilane reflect its tetrahedral geometry:
The Si-Cl bond in chlorodiisopropylsilane is polar covalent, with the chlorine atom bearing a partial negative charge (δ-) and the silicon atom bearing a partial positive charge (δ+) [6]. This polarity arises from the significant electronegativity difference between silicon (1.90) and chlorine (3.16), which is 1.26 on the Pauling scale [6]. Using Pauling's formula, the Si-Cl bond has an estimated ionic character of approximately 32.8% [6].
In contrast, the Si-C bonds are less polar, with an electronegativity difference of only 0.65 between silicon (1.90) and carbon (2.55) [6]. The Si-C bonds are stronger than typical C-C bonds but weaker than Si-O or Si-Cl bonds, with an average bond energy of approximately 318 kJ/mol [5].
The electronic structure of chlorodiisopropylsilane is determined by the electronic configurations of its constituent atoms and the nature of the bonds formed between them.
Silicon, the central atom, has the ground state electronic configuration [Ne]3s²3p², with four valence electrons available for bonding [5]. In chlorodiisopropylsilane, silicon adopts sp³ hybridization, forming four equivalent hybrid orbitals that extend toward the vertices of a tetrahedron [5] [4]. These sp³ hybrid orbitals overlap with orbitals from the surrounding atoms to form covalent bonds.
Chlorine has the electronic configuration [Ne]3s²3p⁵, with seven valence electrons [5]. One of the 3p orbitals of chlorine contains a single unpaired electron, which participates in bonding with silicon. The Si-Cl bond is formed by the overlap of a silicon sp³ hybrid orbital with a chlorine 3p orbital [5].
Carbon atoms in the isopropyl groups have the electronic configuration [He]2s²2p², with four valence electrons [5]. In the isopropyl groups, carbon atoms also adopt sp³ hybridization. The Si-C bonds are formed by the overlap of silicon sp³ hybrid orbitals with carbon sp³ hybrid orbitals [5].
The electronegativity differences between the atoms in chlorodiisopropylsilane influence the electron distribution within the bonds:
The orbital overlap in the Si-Cl bond is less effective than in C-Cl bonds due to the larger size of the silicon 3p orbital compared to the carbon 2p orbital [5]. This reduced orbital overlap contributes to the higher reactivity of the Si-Cl bond compared to C-Cl bonds [5].
The structural features of chlorodiisopropylsilane directly influence its chemical reactivity, particularly the behavior of the Si-Cl bond.
The Si-Cl bond in chlorodiisopropylsilane is highly reactive due to several factors:
Bond Polarity: The significant electronegativity difference between silicon and chlorine (1.26) creates a polar bond with silicon bearing a partial positive charge [6]. This makes the silicon atom susceptible to nucleophilic attack [7].
Bond Length: The Si-Cl bond (2.05 Å) is longer than a typical C-Cl bond, making it weaker and more reactive [5] [6].
Orbital Interactions: The diminished overlap between silicon 3p and chlorine 3p orbitals compared to carbon-chlorine bonds contributes to the reactivity of the Si-Cl bond [5].
Leaving Group Ability: Chloride is an excellent leaving group in nucleophilic substitution reactions at silicon [8].
These structural features make chlorodiisopropylsilane particularly susceptible to reactions with nucleophiles, especially those involving water, alcohols, and amines [9]:
Hydrolysis: Chlorodiisopropylsilane readily reacts with water to form silanols and hydrogen chloride:
[(CH3)2CH]2SiHCl + H2O → [(CH3)2CH]2SiH(OH) + HCl [10]
Alcoholysis: Reaction with alcohols produces alkoxysilanes:
[(CH3)2CH]2SiHCl + ROH → [(CH3)2CH]2SiH(OR) + HCl [8]
Aminolysis: Reaction with amines yields aminosilanes:
[(CH3)2CH]2SiHCl + R2NH → [(CH3)2CH]2SiH(NR2) + HCl [8]
The steric bulk of the isopropyl groups in chlorodiisopropylsilane influences its reactivity by providing some steric hindrance around the silicon center [8]. This steric effect can slow down nucleophilic substitution reactions compared to less hindered chlorosilanes, such as trimethylchlorosilane [8]. The relative reaction rates for nucleophilic substitution at silicon decrease with increasing steric bulk of the alkyl substituents, following the order: Me > Et > n-Pr > i-Pr [8].
Flammable;Corrosive